molecular formula C20H21N7O2 B2919748 6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1257552-47-8

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No. B2919748
CAS RN: 1257552-47-8
M. Wt: 391.435
InChI Key: QDYIBGLRZOPEQN-UHFFFAOYSA-N
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Description

6-methyl-3-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrimidinone, closely related to the specified compound, exhibit significant antimicrobial properties. These derivatives have been synthesized as antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antiproliferative Activity Against Cancer Cell Lines

A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally similar to the queried compound, revealed their antiproliferative effect against several human cancer cell lines. Some compounds in this series showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Agents

Compounds featuring a piperazinyl oxazolidinone structure, closely related to the queried chemical, have been studied for their antibacterial properties. These compounds showed effectiveness against gram-positive pathogens, indicating their potential as antibacterial agents (Tucker et al., 1998).

Anti-inflammatory Activity

Research has been conducted on pyridines, pyrimidinones, and oxazinones, related to the queried compound, for their potential as anti-inflammatory agents. These studies showed that many of these compounds have good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007).

Structural and Electronic Properties in Anticonvulsant Drugs

The structural and electronic properties of compounds including substituted pyridazines, triazines, and pyrimidines, which are similar to the specified compound, have been analyzed. These studies provide insights into their potential application as anticonvulsant drugs (Georges et al., 1989).

properties

IUPAC Name

6-methyl-3-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-15-12-19(28)27(14-22-15)13-20(29)26-10-8-25(9-11-26)18-6-5-17(23-24-18)16-4-2-3-7-21-16/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYIBGLRZOPEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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